molecular formula C26H24FNO5 B194406 Dihydroxy Diketo Atorvastatin Impurity CAS No. 1046118-44-8

Dihydroxy Diketo Atorvastatin Impurity

Cat. No. B194406
M. Wt: 449.5 g/mol
InChI Key: KNFWPOXFDYWKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxy Diketo Atorvastatin Impurity is an impurity of Atorvastatin . It has a molecular formula of C26H24FNO5 and a molecular weight of 449.47 .


Synthesis Analysis

The synthesis of Atorvastatin, which includes the formation of Dihydroxy Diketo Atorvastatin Impurity, involves several steps. One of the key steps is the Paal-Knorr pyrrole synthesis . The defluoro-hydroxy precursor is produced via this synthesis and is followed by coordination of the phenol to a ruthenium complex .


Molecular Structure Analysis

The molecular structure of Dihydroxy Diketo Atorvastatin Impurity is represented by the formula C26H24FNO5 . This indicates that it contains 26 carbon atoms, 24 hydrogen atoms, one fluorine atom, one nitrogen atom, and five oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Dihydroxy Diketo Atorvastatin Impurity are complex and involve several steps . The key step is the Paal-Knorr pyrrole synthesis, which leads to the formation of the defluoro-hydroxy precursor .


Physical And Chemical Properties Analysis

Dihydroxy Diketo Atorvastatin Impurity has a molecular weight of 449.47 and a molecular formula of C26H24FNO5 . It is used for research purposes only .

Scientific Research Applications

HPLC Method for Atorvastatin Analysis

  • Study Insight: A high-performance liquid chromatographic (HPLC) method has been developed for analyzing atorvastatin and its impurities in both bulk drug and tablet forms. This method provides good resolution for atorvastatin, its diastereomers, and unknown impurities (Ertürk, Aktaş, Ersoy, & Fiçicioğlu, 2003).

Atorvastatin's Effects on Endothelial Function

  • Study Insight: Atorvastatin has been shown to improve vascular nitric oxide bioavailability and reduce superoxide generation in human arteries, suggesting its potential utility in managing atherosclerosis. These effects are mediated through tetrahydrobiopterin-mediated endothelial nitric oxide synthase coupling (Antoniades et al., 2011).

Synthesis and Impurity Management

  • Study Insight: Efficient synthesis routes for atorvastatin calcium have been established, identifying and managing specific impurities in the process. This includes optimizing reaction conditions to minimize impurity generation (Xing et al., 2015).

Biocatalysis in Statin Synthesis

  • Study Insight: Biocatalytic processes for synthesizing statin side chains, including atorvastatin, have been explored. This involves stereoselective reduction of β,δ-diketo esters, providing a more efficient route for statin side chain preparation (Wu, Wang, Wang, & Chen, 2010).

HPLC for Atorvastatin Impurity Analysis

  • Study Insight: A new high-performance liquid chromatography procedure has been developed for measuring atorvastatin and its organic impurities in raw materials, contributing to quality control and ensuring purity (Namdari & Ranjbari, 2012).

Green-by-Design Biocatalytic Process

  • Study Insight: A green, two-step, three-enzyme process for synthesizing a key intermediate in atorvastatin manufacture has been developed, demonstrating a more environmentally friendly and efficient production method (Ma et al., 2010).

Future Directions

Dihydroxy Diketo Atorvastatin Impurity is a stable Atorvastatin formulation . It is used for research purposes only . Further knowledge of its in vivo biodistribution may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFWPOXFDYWKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648381
Record name 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxy Diketo Atorvastatin Impurity

CAS RN

1046118-44-8
Record name 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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